1-Phenyl[1]benzofuro[2,3-e][2,1]benzoxazole
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Overview
Description
1-Phenyl1benzofuro[2,3-e][2,1]benzisoxazole is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by its unique fused ring structure, which includes benzofuran, benzisoxazole, and phenyl groups
Preparation Methods
The synthesis of 1-phenyl1benzofuro[2,3-e][2,1]benzisoxazole typically involves multi-step reactions that require precise control of reaction conditions. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the use of 2-aminophenol and aldehydes or ketones in the presence of catalysts such as FeCl3 can lead to the formation of benzoxazole derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced catalytic systems and eco-friendly solvents.
Chemical Reactions Analysis
1-Phenyl1benzofuro[2,3-e][2,1]benzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl or benzofuran rings can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-Phenyl1benzofuro[2,3-e][2,1]benzisoxazole has found applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Industry: Its stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-phenyl1benzofuro[2,3-e][2,1]benzisoxazole exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
1-Phenyl1benzofuro[2,3-e][2,1]benzisoxazole can be compared with other similar heterocyclic compounds, such as:
Benzoxazoles: These compounds share a similar core structure but lack the fused benzofuran ring, resulting in different chemical and biological properties.
The unique combination of benzofuran, benzisoxazole, and phenyl groups in 1-phenyl1
Properties
Molecular Formula |
C19H11NO2 |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
1-phenyl-[1]benzofuro[2,3-e][2,1]benzoxazole |
InChI |
InChI=1S/C19H11NO2/c1-2-6-12(7-3-1)18-17-15(20-22-18)11-10-14-13-8-4-5-9-16(13)21-19(14)17/h1-11H |
InChI Key |
GBQPSGCAINXDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NO2)C=CC4=C3OC5=CC=CC=C45 |
Origin of Product |
United States |
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